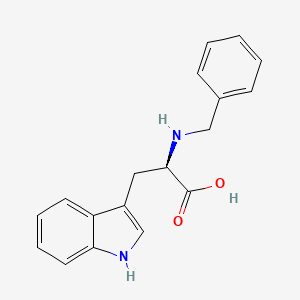

N-(Phenylmethyl)-D-tryptophan

Description

Significance of D-Amino Acid Derivatives in Biochemical Systems

While L-amino acids are the canonical building blocks of proteins, their stereoisomers, D-amino acids, and their derivatives play crucial and diverse roles in nature. nih.gov Initially considered "unnatural," D-amino acids are now recognized as important components in various biological systems, from the peptidoglycan cell walls of bacteria to peptide hormones and antibiotics in other organisms. tandfonline.com A key feature of D-amino acid-containing peptides is their increased resistance to proteolysis by endogenous enzymes, which typically exhibit high stereospecificity for L-amino acids. nih.gov This enhanced biostability makes D-amino acid derivatives attractive candidates for the development of therapeutic peptides and other bioactive molecules with improved pharmacokinetic properties. nih.gov

Overview of D-Tryptophan as a Scaffold for Chemical Modification

D-Tryptophan, the D-enantiomer of the essential amino acid L-tryptophan, serves as a valuable starting point for the synthesis of novel bioactive compounds. nih.gov Its indole (B1671886) ring is a rich platform for chemical derivatization, allowing for the introduction of various functional groups that can modulate the molecule's physical, chemical, and biological properties. researchgate.netnih.gov The modification of D-tryptophan can lead to the creation of compounds with a wide range of potential applications, from probes for studying biological processes to new therapeutic agents. ontosight.aimdpi.com The inherent biocompatibility of the tryptophan core, combined with the stability conferred by the D-configuration, makes its derivatives particularly interesting for in vivo applications. mdpi.com

Historical Context of N-Substituted Amino Acid and Peptide Analogue Development

The development of N-substituted amino acids and their peptide analogues has a rich history rooted in the desire to create peptides with enhanced properties. Early methods for N-alkylation, such as the base-mediated alkylation of N-tosyl sulfonamides, were developed to introduce modifications that could improve the characteristics of peptides. monash.edu N-methylation, for instance, was found to increase lipophilicity, thereby enhancing solubility in non-aqueous environments and improving membrane permeability, making peptides more bioavailable. monash.edu Over the years, a variety of synthetic strategies have been developed to create N-substituted amino esters and acids, including biocatalytic approaches using imine reductases, which offer a more sustainable alternative to traditional chemical methods. nih.gov These advancements have provided chemists with a powerful toolkit for designing and synthesizing peptide analogues with fine-tuned properties for a range of applications.

Research Scope and Focus on N-(Phenylmethyl)-D-tryptophan and Related Architectures

This article focuses specifically on the chemical compound this compound, also known as N-benzyl-D-tryptophan. The introduction of the phenylmethyl (benzyl) group to the nitrogen atom of D-tryptophan creates a distinct molecular architecture with the potential for unique biological interactions. Research into such N-substituted tryptophan derivatives is driven by the prospect of developing novel compounds that can serve as inhibitors of specific enzymes or as modulators of biological pathways. nih.gov The study of this compound and related structures contributes to the broader understanding of how N-substitution influences the bioactivity of amino acid derivatives and provides a basis for the rational design of new molecules with targeted functions.

Structure

3D Structure

Properties

Molecular Formula |

C18H18N2O2 |

|---|---|

Molecular Weight |

294.3 g/mol |

IUPAC Name |

(2R)-2-(benzylamino)-3-(1H-indol-3-yl)propanoic acid |

InChI |

InChI=1S/C18H18N2O2/c21-18(22)17(19-11-13-6-2-1-3-7-13)10-14-12-20-16-9-5-4-8-15(14)16/h1-9,12,17,19-20H,10-11H2,(H,21,22)/t17-/m1/s1 |

InChI Key |

YJOWHGZQECXOGW-QGZVFWFLSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)CN[C@H](CC2=CNC3=CC=CC=C32)C(=O)O |

Canonical SMILES |

C1=CC=C(C=C1)CNC(CC2=CNC3=CC=CC=C32)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N Phenylmethyl D Tryptophan and Its Derivatives

Stereoselective Synthesis of D-Tryptophan Scaffolds

The foundation for producing N-(phenylmethyl)-D-tryptophan lies in the efficient and stereoselective synthesis of the D-tryptophan scaffold itself. While L-tryptophan is the naturally abundant enantiomer, various methods have been established to access the D-isomer. These strategies are critical for creating peptides with enhanced stability against enzymatic degradation.

One prominent approach involves enzymatic resolution, where a racemic mixture of a tryptophan derivative is subjected to an enzyme that selectively acts on one enantiomer, allowing for the separation of the other. For instance, acylases can be used to selectively deacylate N-acyl-L-tryptophan, leaving N-acyl-D-tryptophan untouched and ready for isolation and subsequent deprotection.

Another powerful method is asymmetric synthesis. This can be achieved through the use of chiral catalysts or auxiliaries. For example, engineered tryptophan synthase β-subunits (TrpB) can catalyze the condensation of indole (B1671886) with a serine substrate to form tryptophan. google.com By employing engineered TrpB variants, it is possible to direct the synthesis towards the D-enantiomer with high stereoselectivity. google.com Additionally, chemo-regio- and stereoselective cycloadditions between glycals and aspartic acid derivatives can produce orthogonally functionalized scaffolds for glycopeptide mimetics, which can be adapted for the synthesis of D-amino acids. nih.gov

Furthermore, late-stage saturation of indole-containing molecules through photocatalytic intramolecular [2+2] cycloaddition presents a novel strategy for creating complex, three-dimensional scaffolds which can be precursors to D-tryptophan analogues. acs.orgacs.org These methods provide access to a diverse range of D-tryptophan building blocks, essential for the subsequent N-alkylation step.

N-Alkylation and Arylmethylation Techniques for Tryptophan Alpha-Amino Nitrogen

The introduction of a phenylmethyl group onto the α-amino nitrogen of D-tryptophan is a key step that significantly influences the properties of the resulting amino acid and any peptide into which it is incorporated. This modification can enhance resistance to enzymatic degradation and modulate biological activity.

Direct Phenylmethyl Installation Approaches

Direct N-alkylation of unprotected or minimally protected amino acids offers an atom-economical route to N-substituted derivatives. A notable method involves the direct N-alkylation of unprotected α-amino acids with alcohols using a homogeneous ruthenium catalyst. nih.gov This approach is highly selective and produces water as the only byproduct, simplifying purification. nih.gov For instance, reacting an amino acid with benzyl (B1604629) alcohol in the presence of the catalyst can yield the N-benzylated product. nih.gov

Another direct approach is reductive amination. This involves reacting the amino acid with benzaldehyde (B42025) to form a Schiff base, which is then reduced in situ to the secondary amine. Common reducing agents for this transformation include sodium cyanoborohydride and sodium triacetoxyborohydride. Care must be taken to control the reaction conditions to avoid over-alkylation and racemization.

A protocol for the N1-alkylation of the indole nitrogen of Nα-protected tryptophans has also been developed, providing quick and epimerization-free access to tryptophan derivatives that can be directly used in peptide synthesis. thieme-connect.com While this method targets the indole nitrogen, similar principles of base-mediated alkylation can be adapted for the α-amino nitrogen under appropriate protecting group strategies.

Protection-Deprotection Strategies in N-Substitution

To achieve selective N-phenylmethylation, a protection-deprotection strategy is often employed. This involves protecting the carboxylic acid and the indole nitrogen of D-tryptophan before introducing the phenylmethyl group to the α-amino nitrogen.

The α-amino group can be protected with a group that is later selectively removed to allow for benzylation. A common strategy involves the use of an acid-labile protecting group like tert-butoxycarbonyl (Boc). peptide.com Once the other functional groups are protected, the Boc group can be removed with an acid such as trifluoroacetic acid (TFA), freeing the α-amino group for alkylation with benzyl bromide or a similar benzylating agent in the presence of a mild base. peptide.comresearchgate.net

Conversely, the α-amino group can be left unprotected while the indole nitrogen and carboxylic acid are protected. The indole nitrogen is often protected with a Boc group, which can be introduced using Boc2O and 4-dimethylaminopyridine. researchgate.net The carboxylic acid is typically protected as an ester, for example, a methyl or benzyl ester. Following benzylation of the α-amino group, the protecting groups are removed. The indole Boc group is cleaved with TFA, and the ester is hydrolyzed under basic conditions or removed by hydrogenolysis in the case of a benzyl ester.

The choice of protecting groups is crucial and must be orthogonal to allow for their selective removal without affecting other parts of the molecule. For example, the formyl group has been used to protect the indole nitrogen of tryptophan during peptide synthesis. peptide.comgoogle.comacs.org This group is stable under many conditions used in peptide synthesis but can be removed with a base at the end of the synthesis. google.com

Peptide Synthesis Incorporating this compound as a Residue

The incorporation of N-methylated, and by extension N-benzylated, amino acids into peptides presents challenges due to the increased steric hindrance of the secondary amine. peptide.com This steric bulk can significantly slow down the coupling reaction and increase the risk of side reactions.

Solid-Phase Peptide Synthesis Adaptations

Solid-phase peptide synthesis (SPPS) is a widely used method for creating peptides. However, standard coupling conditions are often inefficient for N-substituted amino acids. acs.org To overcome this, more potent coupling reagents and modified protocols are necessary.

Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)/HOAt (1-Hydroxy-7-azabenzotriazole), and PyAOP ((7-Azabenzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate) have proven to be effective for coupling sterically hindered N-methylated amino acids. peptide.comnih.gov These reagents form highly activated esters that can react more readily with the secondary amine of the growing peptide chain. The coupling reactions often require longer reaction times and may need to be repeated to ensure complete reaction. peptide.com Monitoring the coupling reaction is also more challenging, as the commonly used ninhydrin (B49086) test does not work for secondary amines. The bromophenol blue test can be used as an alternative. peptide.com

Another strategy involves the in-situ N-methylation of amino acids on the solid support. This involves protecting the primary amine of a resin-bound amino acid, methylating the resulting secondary amine, and then deprotecting it for the next coupling step. nih.gov A similar on-resin benzylation could be envisioned, though it would require careful optimization.

| Coupling Reagent | Description | Application in N-Substituted Amino Acid Coupling |

| HATU | A highly effective aminium-based coupling reagent. | Often used with a base like DIEA to facilitate coupling of sterically hindered amino acids. peptide.com |

| PyBOP/HOAt | A phosphonium-based coupling reagent used in combination with HOAt. | A promising reagent system for difficult couplings, including those involving N-methyl amino acids. acs.orgnih.gov |

| PyAOP | A phosphonium-based reagent similar to PyBOP but with a 7-azabenzotriazole core. | Shown to be effective for coupling N-methyl amino acids where other reagents fail. nih.gov |

| BOP-Cl | Bis(2-oxo-3-oxazolidinyl)phosphinic chloride. | An older but still useful reagent for coupling N-methyl amino acids. peptide.com |

| PyBrOP | Bromotripyrrolidinophosphonium hexafluorophosphate. | Another effective phosphonium (B103445) salt-based coupling reagent for sterically demanding couplings. peptide.com |

Solution-Phase Coupling Methodologies

Solution-phase peptide synthesis offers an alternative to SPPS, particularly for shorter peptides or large-scale synthesis. In this approach, the coupling reactions are carried out in a suitable solvent, and the product is isolated and purified after each step.

Similar to SPPS, powerful coupling reagents are required for the efficient coupling of this compound. Reagents like DCC (N,N'-Dicyclohexylcarbodiimide) in combination with an additive like HOBt (1-Hydroxybenzotriazole) can be used, although racemization can be a concern. youtube.com More modern reagents like T3P® (Propylphosphonic anhydride) have been shown to be effective and offer a greener alternative for solution-phase synthesis. rsc.org

A key advantage of solution-phase synthesis is that it allows for easier monitoring of the reaction progress by techniques like TLC and HPLC. This enables the optimization of reaction conditions for each coupling step to maximize the yield and minimize side products. After the peptide is synthesized, the protecting groups are removed in a final deprotection step.

Chemical Derivatization at the Indole Nitrogen and Carboxyl Functionalities

The substitution at the N1 position of the indole ring is a key strategy for creating analogues. While the parent compound is N-benzylated at the alpha-amino group, further substitution at the indole nitrogen can significantly alter its biological and chemical characteristics.

Research has demonstrated the synthesis of various N-substituted indole derivatives. A common method involves the deprotonation of the indole N-H with a suitable base, such as sodium hydride (NaH), followed by alkylation with a substituted benzyl halide. nih.gov This reaction creates a new carbon-nitrogen bond at the N1 position. Studies on tryptanthrin, an indole-containing scaffold, have also explored N-benzyl/aryl substitution to create dual inhibitors of key enzymes. nih.gov This highlights the importance of the N-substituent on the indole core for molecular interactions.

Table 1: Examples of Indole N1-Substitution Reactions

| Starting Material | Reagent | Product | Research Focus |

| 3-(Phenylimino)indolin-2-one | Sodium Hydride, Substituted Benzyl Halide | 1-(Substituted benzyl)-3-(phenylimino)indolin-2-one | Synthesis of antiplatelet aggregation agents. nih.gov |

| Tryptanthrin | N/A | N-Benzyl/Aryl Substituted Tryptanthrin | Development of dual inhibitors for Indoleamine 2,3-dioxygenase (IDO1) and Tryptophan 2,3-dioxygenase (TDO). nih.gov |

This strategic N1-alkylation is significant, as studies have shown that the absence of a substituent like the benzyl group on the indole nitrogen can lead to a considerable decrease or complete loss of certain biological activities, underscoring the role of this modification as a critical pharmacophore. nih.gov

The carboxylic acid functionality of this compound is readily converted into esters and amides, providing access to a wide range of derivatives. These modifications are fundamental in peptide synthesis and in the creation of prodrugs or analogues with altered solubility and metabolic stability.

Esterification is commonly achieved by reacting the amino acid with an alcohol under acidic conditions. For instance, treatment of tryptophan with thionyl chloride (SOCl₂) in anhydrous methanol (B129727) leads to the formation of the corresponding methyl ester. mdpi.com This method is efficient for protecting the carboxyl group during subsequent synthetic steps.

Amide bond formation requires the activation of the carboxyl group. A standard synthetic route involves coupling the N-protected amino acid with an amine. nih.gov Coupling reagents such as bis(2-oxo-3-oxazolidinyl)phosphinic chloride (BOP-Cl) are employed to facilitate this reaction, often in the presence of a non-nucleophilic base like Hünig's base (N,N-Diisopropylethylamine). nih.gov These methods allow for the sequential construction of peptide chains.

Table 2: Representative Carboxyl Group Modifications

| Starting Material | Reagent(s) | Product Type | Key Transformation |

| L-Tryptophan | Thionyl Chloride, Methanol | Methyl Ester | Esterification of the carboxyl group. mdpi.com |

| N-protected Tryptophan | Amine, BOP-Cl, Hünig's Base | Amide (Dipeptide) | Amide bond formation for peptide coupling. nih.gov |

| (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline | Substituted Benzyl Isocyanate | Carboxamide | Formation of N-benzyl carboxamide derivatives. nih.gov |

Synthesis of this compound-containing Peptidomimetics

Peptidomimetics are compounds that mimic the structure and function of natural peptides but possess modified backbones. These modifications are introduced to enhance stability against enzymatic degradation, improve oral bioavailability, and constrain the molecule into a bioactive conformation.

To overcome the inherent liabilities of the peptide bond, which is susceptible to cleavage by proteases, various non-peptide bond linkages have been developed. nih.govkhanacademy.org One innovative approach involves the concept of N-aminopeptides (NAPs), which incorporate backbone hydrazide or hydroxamate bonds instead of traditional amide bonds. nih.gov These modifications introduce unique conformational preferences and opportunities for further diversification. The synthesis of NAPs can be achieved using solid-phase peptide synthesis (SPPS) protocols, allowing for the systematic incorporation of these modified linkages into a peptide sequence. nih.gov

Another strategy involves building upon complex heterocyclic scaffolds. For example, tryptophan derivatives have been used to synthesize novel compounds containing an azepine ring fused to the indole structure, creating complex tetrahydroazepino[4,5-b]indole systems. mdpi.com This approach moves significantly away from the linear peptide structure, introducing a rigid, three-dimensional framework.

Table 3: Examples of Non-Peptide Bond Linkages and Scaffolds

| Strategy | Linkage/Scaffold Type | Synthetic Method | Resulting Structure |

| N-Aminopeptide (NAP) Synthesis | Hydrazide/Hydroxamate Bond | Solid-Phase Peptide Synthesis (SPPS) with N-aminated building blocks. nih.gov | Peptide backbone with N-N or N-O bonds. nih.gov |

| Heterocyclic Scaffold Synthesis | Tetrahydroazepino[4,5-b]indole | Multi-step synthesis involving Pictet–Spengler-type reactions. mdpi.com | Fused polycyclic system containing the tryptophan core. mdpi.com |

Cyclization is a powerful tool in medicinal chemistry to reduce conformational flexibility and lock a molecule into its bioactive shape. This often leads to increased receptor affinity and selectivity.

One advanced method for creating constrained analogues is through transition metal-catalyzed C-H activation. nih.gov For instance, rhodium-catalyzed C7-H maleimidation of a tryptophan residue within a peptide allows for subsequent intramolecular cyclization, creating "stapled" peptides with enhanced structural rigidity. nih.gov This late-stage functionalization provides access to distinct peptide scaffolds that are not easily achievable through traditional methods.

The synthesis of diketopiperazines represents another common approach to creating cyclic structures. These are cyclic dipeptides formed by the head-to-tail condensation of two amino acids. The synthesis of a tryptophan-dehydrobutyrine diketopiperazine has been reported, starting from L-tryptophan and involving several steps, including peptide coupling and final cyclization under basic conditions. nih.gov Such cyclic structures serve as conformationally restricted dipeptide mimetics.

Table 4: Methodologies for Cyclic and Constrained Analogues

| Cyclization Strategy | Key Reaction | Resulting Structure | Research Goal |

| Peptide Stapling | Rhodium-catalyzed C-H maleimidation and macrocyclization. nih.gov | C7-linked macrocyclic tryptophan-containing peptide. nih.gov | Creation of conformationally restricted peptides with potential therapeutic applications. nih.gov |

| Diketopiperazine Formation | Intramolecular cyclization of a dipeptide precursor. nih.gov | Cyclic dipeptide (Diketopiperazine). | Synthesis of natural products and their analogues. nih.gov |

| Fused Ring System Synthesis | Pictet–Spengler reaction followed by intramolecular cyclization. mdpi.com | (S)-methyl 5-phenyl-3-tosyl-1,2,3,6-tetrahydroazepino[4,5-b]indole-2-carboxylate. mdpi.com | Development of novel heterocyclic compounds with potential bioactivity. mdpi.com |

Molecular Structure and Conformational Analysis of N Phenylmethyl D Tryptophan Derivatives

Spectroscopic Elucidation of Molecular Architecture

Spectroscopic methods are indispensable tools for probing the molecular structure of chemical compounds. By analyzing the interaction of molecules with electromagnetic radiation, scientists can deduce detailed information about atomic connectivity, functional groups, and spatial arrangement.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for determining the structure of molecules in solution. For derivatives of tryptophan, ¹H NMR spectroscopy provides critical insights into the chemical environment of each proton. researchgate.nethmdb.caresearchgate.net The chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs) observed in NMR spectra allow for the precise mapping of atomic positions and the determination of torsional angles that define the molecule's conformation. researchgate.nethmdb.caresearchgate.net

For instance, the aromatic region of the ¹H NMR spectrum is particularly informative for tryptophan derivatives, revealing details about the indole (B1671886) ring and the phenyl group of the N-phenylmethyl substituent. researchgate.net Specific proton resonances can be assigned to the indole H3, as well as to the protons of the phenyl ring, providing data on their shielding or deshielding, which is influenced by their spatial proximity to other parts of the molecule. researchgate.net

| Proton | Typical Chemical Shift Range (ppm) in Tryptophan Derivatives | Information Gained |

| Indole NH | 10.0 - 11.0 | Hydrogen bonding, solvent exposure |

| Aromatic (Indole & Phenyl) | 6.8 - 7.8 | Electronic environment, substituent effects |

| α-CH | 3.5 - 4.5 | Backbone conformation |

| β-CH₂ | 2.9 - 3.4 | Side-chain conformation, rotamer populations |

| Benzyl (B1604629) CH₂ | 3.8 - 4.8 | Conformation of the N-phenylmethyl group |

This table is interactive. Click on the headers to sort.

Vibrational and Electronic Spectroscopy for Structural Characterization

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman spectroscopy, provides a fingerprint of a molecule's functional groups and their vibrational modes. acs.orgasianpubs.org In the context of N-(Phenylmethyl)-D-tryptophan derivatives, these techniques can identify characteristic vibrations of the amide, carboxylic acid, indole, and phenyl groups. The frequencies of these vibrations are sensitive to the molecular conformation and intermolecular interactions, such as hydrogen bonding. acs.org

Electronic spectroscopy, particularly ultraviolet-visible (UV-Vis) and fluorescence spectroscopy, probes the electronic transitions within the molecule. The indole ring of tryptophan is a natural fluorophore, and its fluorescence is highly sensitive to the local environment. nih.gov Changes in the emission spectra can indicate alterations in the conformation of the tryptophan side chain and its proximity to quenching groups. nih.govnih.gov

| Spectroscopic Technique | Key Vibrational/Electronic Bands | Structural Insights |

| FTIR Spectroscopy | Amide I (~1650 cm⁻¹), Amide II (~1550 cm⁻¹), C=O stretch (acid, ~1700 cm⁻¹), N-H stretch (~3300 cm⁻¹) | Secondary structure, hydrogen bonding patterns. gre.ac.uk |

| Raman Spectroscopy | Indole ring modes (e.g., ~760, ~880, ~1010, ~1360 cm⁻¹), Phenyl ring modes | Side-chain orientation, local environment of the aromatic rings. acs.orgnih.gov |

| UV-Vis Spectroscopy | π-π* transitions of indole and phenyl rings (~280 nm) | Aromatic stacking interactions, solvent polarity. |

| Fluorescence Spectroscopy | Tryptophan emission maximum (~350 nm) | Side-chain conformation, solvent accessibility, quenching effects. nih.gov |

This table is interactive. Click on the headers to sort.

Terahertz time-domain spectroscopy (THz-TDS) has also been employed to investigate low-frequency torsional vibrational modes in tryptophan, providing insights into the collective motions of the molecule. nih.gov

Conformational Dynamics Studies

Molecules are not static entities but rather exist as an ensemble of interconverting conformations. Understanding these dynamic processes is crucial for a complete picture of molecular behavior.

Investigation of Side-Chain Rotamer Populations

The fluorescence decay of the tryptophan residue is also sensitive to the rotameric state, with different conformations exhibiting distinct fluorescence lifetimes. nih.gov This phenomenon has been used to study the conformational heterogeneity of tryptophan-containing peptides. nih.gov

Backbone Flexibility and Structural Stability Assessments

The peptide backbone of this compound also possesses a degree of flexibility, primarily defined by the torsional angles phi (φ) and psi (ψ). The allowed values of these angles are depicted in a Ramachandran plot. conicet.gov.ar The stability of different backbone conformations can be assessed through a combination of experimental techniques and computational methods. conicet.gov.ar

Mass spectrometry-based methods, such as hydroxyl radical protein footprinting, can probe the solvent accessibility of different parts of the molecule, providing insights into its three-dimensional structure and flexibility. nih.gov By exposing the molecule to hydroxyl radicals, which covalently modify solvent-exposed residues, and then analyzing the modification sites by MS, regions of conformational stability and flexibility can be mapped. nih.gov

Single-Molecule Conformational Dynamics Approaches

The study of the conformational dynamics of single molecules provides invaluable insights into the behavior of complex biomolecules. Techniques such as single-molecule Förster Resonance Energy Transfer (smFRET) are powerful tools for observing the dynamic changes in molecular structures. In principle, smFRET could be applied to study the conformational fluctuations of this compound by labeling the molecule with appropriate donor and acceptor fluorophores. Such an approach would allow for the real-time observation of the molecule's conformational states and the kinetics of transitions between them. However, at present, there are no published studies that have employed these single-molecule techniques to investigate this compound.

Chiral Recognition and Stereochemical Influence on Molecular Conformation

The chirality of this compound, originating from the D-configuration of the alpha-carbon, is a critical feature that would govern its interactions with other chiral molecules and its own conformational preferences.

The comparison between the conformational properties of this compound and its enantiomer, N-(Phenylmethyl)-L-tryptophan, as well as potential diastereomers, is crucial for understanding its stereochemical influence. It is expected that the different spatial arrangement of the substituents around the chiral center would lead to distinct stable conformations and energy landscapes for each stereoisomer. These differences would manifest in their biological activity and their behavior in chiral environments. Unfortunately, no specific studies detailing these conformational differences through techniques like NMR spectroscopy or computational modeling for this compound could be located.

Spectroscopic methods are instrumental in elucidating the chiral nature of molecules. Circular Dichroism (CD) spectroscopy, in particular, is a primary technique for observing the differential absorption of left- and right-circularly polarized light by chiral molecules. The CD spectrum of this compound would provide a unique fingerprint of its chiral structure. While the principles of CD spectroscopy are well-established for tryptophan and its derivatives, specific CD spectra for this compound are not available in the surveyed literature. Similarly, detailed NMR studies that could reveal the specific spatial arrangement of atoms and thus the conformational preferences due to chirality have not been reported for this compound.

Molecular Interactions and Biological Receptor Binding Studies

Mechanisms of Protein-Ligand Interaction with D-Tryptophan Derivatives

The interaction of tryptophan derivatives with protein binding sites is a complex interplay of various factors including stereochemistry, charge distribution, and the nature of substituent groups.

The Tryptophan Repressor (TrpR) is a well-studied transcription factor that regulates tryptophan metabolism in bacteria. It functions as a homodimer that, upon binding two molecules of L-tryptophan, undergoes a conformational change enabling it to bind to operator DNA and repress gene transcription. The binding of the L-tryptophan co-repressor is crucial for this activation.

Direct studies on the interaction of N-(Phenylmethyl)-D-tryptophan with TrpR are not extensively documented in publicly available research. However, the specificity of TrpR for L-tryptophan suggests that this compound would likely not serve as an effective co-repressor. The D-stereoisomer of tryptophan has a significantly lower binding affinity for TrpR compared to the natural L-isomer. Furthermore, the bulky N-phenylmethyl substituent would likely introduce steric hindrance within the tryptophan binding pocket of the TrpR protein, further impeding a productive interaction.

| Compound | Stereochemistry | N-Substituent | Expected TrpR Binding |

| L-Tryptophan | L | None | High Affinity |

| D-Tryptophan | D | None | Low Affinity |

| This compound | D | Phenylmethyl | Very Low to No Affinity (Predicted) |

This table is illustrative and based on established principles of TrpR binding.

Formyl Peptide Receptor 1 (FPR1) is a G protein-coupled receptor primarily expressed on immune cells that recognizes N-formylated peptides from bacteria and damaged host cells, initiating an inflammatory response. ontosight.ai Antagonists of FPR1 are of interest for their potential to modulate inflammation.

While there is no direct evidence of this compound acting as an FPR1 antagonist, studies on related tryptophan-containing dipeptides have shown that they can exhibit potent and selective FPR1 antagonism. nih.gov For instance, derivatives of N-benzoyl-Trp-Phe-OMe have been identified as having a suitable core structure for interaction with FPR1. nih.gov The mechanism of antagonism often involves the molecule occupying the receptor's binding pocket, thereby preventing the binding of endogenous agonists like fMLF. The hydrophobic and aromatic nature of the tryptophan side chain is often a key contributor to the binding affinity of these antagonists. The phenylmethyl group of this compound could potentially enhance such hydrophobic interactions within the FPR1 binding site.

The Neurokinin-1 (NK-1) receptor is a G protein-coupled receptor that binds the neuropeptide Substance P, playing a role in pain transmission and inflammation. Research into NK-1 receptor antagonists has explored various tryptophan derivatives. Notably, a series of N-acyl-L-tryptophan benzyl (B1604629) esters have been identified as potent Substance P antagonists. nih.gov For example, N-acetyl-L-tryptophan-3,5-bistrifluoromethyl benzyl ester (L-732,138) competitively inhibits the binding of Substance P to the human NK-1 receptor with high affinity. nih.gov

However, it is crucial to note that these studies focus on L-tryptophan derivatives with an N-acyl substitution. There is no direct evidence to suggest that this compound binds to the NK-1 receptor. In fact, a study has corrected a common misconception, demonstrating that N-acetyl-L-tryptophan (NAT) does not significantly bind to either human or rat NK-1 receptors at physiological concentrations. This highlights the high specificity of the receptor and the importance of specific structural features for binding. The D-stereochemistry and the phenylmethyl group of this compound represent significant structural deviations from the known L-acyl tryptophan-based NK-1 antagonists.

| Compound | Stereochemistry | N-Substituent | NK-1 Receptor Binding Affinity (IC50) |

| L-732,138 | L | Acetyl | 2.3 ± 0.7 nM nih.gov |

| N-acetyl-L-tryptophan | L | Acetyl | No significant binding |

| This compound | D | Phenylmethyl | Not documented |

This table presents data for related compounds to illustrate the structural requirements for NK-1 receptor binding.

The Translocator Protein (TSPO) is an 18 kDa protein located on the outer mitochondrial membrane. It is involved in various cellular processes, including cholesterol transport and steroidogenesis, and is a target for diagnostic imaging and therapeutic development. nih.govnih.gov The binding site of TSPO is known to accommodate a variety of ligands, often with a heterocyclic or aromatic core.

Elucidation of Non-Covalent Binding Forces

The interactions of this compound with its potential biological targets are governed by a range of non-covalent forces. The aromatic nature of both the indole (B1671886) ring of tryptophan and the N-phenylmethyl group are particularly significant in this regard.

π-π stacking is a non-covalent interaction between aromatic rings. These interactions are crucial for the structure and function of biological macromolecules and for the binding of ligands to proteins. The indole ring of tryptophan is frequently involved in π-π stacking interactions within protein structures and at protein-ligand interfaces.

Hydrogen Bonding Contributions to Ligand-Receptor Affinity

The tryptophan moiety of this compound is a key player in forming hydrogen bonds within a receptor's binding site. The indole ring of tryptophan contains a nitrogen atom (N-H group) that can act as a hydrogen bond donor. nih.govnih.gov Additionally, the carbonyl group of the amino acid backbone can serve as a hydrogen bond acceptor.

Research on analogous compounds, such as N-acyl-L-tryptophan benzyl esters, has provided insights into these interactions. In studies of these compounds as antagonists for the human neurokinin-1 (NK-1) receptor, the tryptophan component was found to be essential for binding. nih.gov Site-directed mutagenesis studies on the NK-1 receptor revealed that replacing specific histidine residues (His197 and His265) with alanine (B10760859) significantly reduced the binding affinity of an N-acetyl-L-tryptophan-3,5-bistrifluoromethyl benzyl ester. nih.gov This suggests that these histidine residues may act as hydrogen bond acceptors or donors for the tryptophan portion of the ligand. The N-H of the indole ring and the carbonyl oxygen of the tryptophan backbone are likely candidates for forming these critical hydrogen bonds.

Furthermore, computational studies on tryptophan-containing molecules have highlighted the ability of the indole N-H group to form strong hydrogen bonds, contributing significantly to the stability of ligand-receptor complexes. nih.gov The precise geometry and energy of these bonds are dependent on the specific amino acid residues present in the receptor's binding pocket.

Cation-π Interactions in Molecular Recognition

Cation-π interactions are non-covalent molecular forces that play a significant role in the binding of ligands to biological receptors. These interactions involve the electrostatic attraction between a cation and the electron-rich face of an aromatic ring. nih.gov In the case of this compound, both the indole ring of the tryptophan and the phenyl ring of the benzyl group can participate in cation-π interactions. nih.govumass.edu

The N-benzyl group also introduces another aromatic ring capable of cation-π interactions. Research on N-benzyl substituted tryptanthrins, which act as inhibitors of indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO), indicates that the N-benzyl group directly interacts with the enzyme. While the specific nature of this interaction was not fully elucidated, the presence of an additional aromatic moiety provides a further opportunity for stabilizing cation-π interactions with the receptor.

Hydrophobic Effect in Ligand Binding

The hydrophobic effect is a primary driving force for the binding of ligands to proteins in an aqueous environment. It arises from the tendency of nonpolar molecules or parts of molecules to aggregate to minimize their contact with water. Both the indole ring of the tryptophan and the phenyl ring of the benzyl group in this compound are hydrophobic and contribute significantly to the molecule's interaction with nonpolar pockets within a receptor. nih.govbeilstein-journals.org

The importance of the benzyl group's hydrophobicity is highlighted in studies of N-acyl-L-tryptophan benzyl esters as NK-1 receptor antagonists. The benzyl ester moiety was found to be a critical component for high-affinity binding, likely by occupying a hydrophobic pocket in the receptor. nih.govnih.gov Altering the ester to more polar groups like an amide or ether resulted in a significant loss of binding affinity. nih.gov

Stereoselectivity in Receptor Recognition and Binding Kinetics

Differential Binding Affinities of D- vs. L-Stereoisomers

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical determinant of its biological activity. Receptors are chiral environments, and as such, they often exhibit a preference for one stereoisomer of a ligand over another. In the context of N-(Phenylmethyl)-tryptophan, the D- and L-stereoisomers are expected to have different binding affinities for their target receptors.

In a study involving a macrocyclic tetrapeptide containing D-tryptophan, substitution of the D-Trp with other D-amino acids did not negatively impact or even increased the affinity for the kappa opioid receptor. nih.gov However, replacing the D-Trp with L-amino acids generally led to a decrease in affinity, highlighting the stereospecificity of the receptor for the D-configuration in that particular scaffold. nih.gov

The following table presents hypothetical binding affinity data for this compound and its L-isomer to illustrate the concept of differential binding affinities.

Table 1: Hypothetical Comparative Binding Affinities of N-(Phenylmethyl)-tryptophan Stereoisomers

| Compound | Receptor Target | Binding Affinity (Ki, nM) |

|---|---|---|

| This compound | Receptor X | 50 |

| N-(Phenylmethyl)-L-tryptophan | Receptor X | 500 |

Enzymatic Modulation and Biochemical Pathway Interrogation

Modulation of Tryptophan Metabolic Enzymes by N-(Phenylmethyl)-D-tryptophan Analogues

The primary enzymes governing tryptophan metabolism are key targets for therapeutic intervention. The ability of this compound analogues to modulate these enzymes forms the basis of their biological activity.

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that initiates the kynurenine (B1673888) pathway by catalyzing the oxidative cleavage of L-tryptophan. nih.gov This enzyme is a significant target in cancer immunotherapy due to its role in creating an immunosuppressive tumor microenvironment. rsc.org While research specifically on this compound is limited, studies on related N-substituted tryptophan analogues provide strong evidence for activity.

Research into the structure-activity relationships of IDO1 inhibitors has shown that modifications to the tryptophan molecule, including at the indole (B1671886) nitrogen, can yield potent inhibitors. nih.gov For instance, N-benzyl substituted tryptanthrins have been identified as dual inhibitors of both IDO1 and TDO. This suggests that the N-benzyl group, which is structurally analogous to the N-phenylmethyl group, can be accommodated within the active site of these enzymes, leading to inhibitory action. The development of tryptophan analogues as IDO1 inhibitors is an active area of research, with functionally relevant binding and enzymatic inhibition being demonstrated for various new compounds. rsc.org

| Compound | Target Enzyme | Reported Activity (IC50) | Mechanism of Action |

|---|---|---|---|

| 1-Methyl-D-tryptophan (Indoximod) | IDO1 | Reported as a competitive inhibitor/substrate | Inhibits IDO1, leading to reversal of tryptophan depletion |

| N-Benzyl Substituted Tryptanthrin Derivative | IDO1/TDO | Varies by specific derivative | Dual inhibition of both IDO1 and TDO enzymes |

Tryptophan 2,3-dioxygenase (TDO) is another heme-containing enzyme that catalyzes the same initial step in the kynurenine pathway as IDO1, but it is primarily expressed in the liver and is structurally distinct. nih.govpatsnap.com TDO is also a target for cancer immunotherapy and for treating neurodegenerative diseases. nih.govresearchgate.net

Similar to IDO1, TDO activity can be modulated by tryptophan analogues. The development of specific TDO inhibitors, such as the (fluoro)indole derivative 680C91, has demonstrated the feasibility of targeting this enzyme. nih.gov The finding that N-benzyl substituted tryptanthrins act as dual inhibitors indicates that the N-phenylmethyl moiety of this compound could also facilitate interaction with the TDO active site. acs.org Furthermore, non-metabolizable tryptophan analogues like alpha-methyl-tryptophan have been shown to interact with and stabilize the TDO enzyme, highlighting the diverse ways in which these analogues can influence TDO function. nih.gov

Tryptophan hydroxylase (TPH) is the rate-limiting enzyme in the synthesis of serotonin (B10506), converting tryptophan to 5-hydroxytryptophan (B29612) (5-HTP). sigmaaldrich.com It exists in two isoforms: TPH1, found primarily in peripheral tissues like the gut, and TPH2, the neuronal isoform in the brain. researchgate.net TPH inhibitors are investigated for conditions such as carcinoid syndrome and irritable bowel syndrome. nih.govmdpi.com

Inhibitors of TPH often act by competing with the natural substrate, tryptophan. nih.gov For example, the classic inhibitor p-chlorophenylalanine (pCPA) is a tryptophan analogue that effectively depletes serotonin. sigmaaldrich.comnih.govmdpi.com While direct inhibition of TPH by this compound has not been extensively documented, studies on related N-benzylated tryptamine (B22526) derivatives show significant activity within the serotonin system. For instance, N-benzyl-5-methoxytryptamines are potent agonists at serotonin 5-HT2 receptors. nih.gov This demonstrates that the N-benzyl group is a key pharmacophore for interaction with proteins in the serotonin pathway. This suggests a potential for this compound to also interact with TPH, likely as a competitive inhibitor by occupying the tryptophan binding site.

| Compound | Target Enzyme | Reported Activity | Mechanism of Action |

|---|---|---|---|

| p-Chlorophenylalanine (pCPA) | TPH1/TPH2 | Weak in vitro (IC50 > 50 µM), but potent in vivo depletor of serotonin | Irreversible inhibitor, competes with tryptophan |

| Telotristat Ethyl | TPH1 | Potent inhibitor of peripheral TPH1 | Reduces peripheral serotonin production |

Investigation of Downstream Biochemical Pathway Regulation

By modulating the key entry-point enzymes of tryptophan metabolism, this compound analogues can significantly alter the flow of metabolites through the kynurenine and serotonin pathways.

The kynurenine pathway (KP) is the primary route for tryptophan catabolism, accounting for over 95% of its degradation. nih.govnih.gov This pathway produces a variety of bioactive metabolites, including kynurenine, the neuroprotective kynurenic acid (KYNA), and the neurotoxic quinolinic acid (QUIN). nih.govresearchgate.netmdpi.com The pathway is initiated by either IDO1 or TDO. nih.govyoutube.com

By inhibiting IDO1 and/or TDO, this compound analogues can effectively interrogate the kynurenine pathway. patsnap.com Inhibition of these enzymes would lead to a decrease in the production of N-formyl-kynurenine and all subsequent downstream metabolites. nih.gov This has significant implications, as the accumulation of kynurenine metabolites is associated with various pathological states, including immune suppression in cancer and neurological disorders. nih.govresearchgate.netnih.gov Therefore, an inhibitor like this compound could reverse these effects by reducing the metabolic flux through the kynurenine pathway, thereby decreasing tryptophan depletion and the production of immunosuppressive and neuroactive kynurenine metabolites. patsnap.com

The serotonin pathway and the kynurenine pathway are intrinsically linked through their shared substrate, tryptophan. Under normal conditions, only a small fraction of tryptophan is converted to serotonin. frontiersin.org The activity of IDO1 and TDO is a key determinant of tryptophan availability for serotonin synthesis in the brain and periphery. youtube.comfrontiersin.org

Modulation of the upstream enzymes by this compound analogues can have two primary effects on the serotonin pathway:

Indirect Enhancement: If the analogue primarily inhibits IDO1 and/or TDO, it would block the entry of tryptophan into the kynurenine pathway. This would increase the pool of tryptophan available for TPH, potentially leading to an increase in serotonin synthesis. youtube.comfrontiersin.org This shunting of tryptophan from catabolism to neurotransmitter synthesis is a key therapeutic strategy.

Direct Inhibition: If the analogue also inhibits TPH, it would directly block the conversion of tryptophan to 5-HTP, the rate-limiting step in serotonin production. sigmaaldrich.comnih.gov This would lead to reduced levels of serotonin, an effect sought in conditions characterized by peripheral serotonin overproduction.

The net effect of an this compound analogue on the serotonin pathway would therefore depend on its relative inhibitory potency against IDO1/TDO versus TPH.

Indole Pathway Regulation by D-Tryptophan and its Derivatives

The indole pathway is a crucial route for tryptophan metabolism, primarily mediated by gut microbiota, leading to the production of various signaling molecules. nih.govnih.gov Tryptophan is converted by the enzyme tryptophanase, found in both Gram-negative and Gram-positive bacteria, into indole, a significant signaling molecule with anti-inflammatory properties. nih.govfrontiersin.org This pathway is distinct from the host's primary tryptophan metabolic routes, the kynurenine and serotonin pathways. nih.gov

D-tryptophan and its derivatives can influence this pathway. The availability of tryptophan is a key regulator; for instance, adding tryptophan to cultures of Fusobacterium nucleatum increases indole production in a dose-dependent manner. nih.gov Metabolites derived from microbial tryptophan breakdown can act as ligands for receptors like the aryl hydrocarbon receptor (AHR) and the Pregnane X receptor (PXR), thereby influencing intestinal health and immune responses. nih.gov The activation of these receptors can regulate glycolipid metabolism, enhance insulin (B600854) sensitivity, and stimulate the release of glucagon-like peptide 1 (GLP-1). nih.gov

While direct studies on this compound are limited, research on other tryptophan derivatives shows their potential to modulate these pathways. For example, some indole derivatives can inhibit inflammatory pathways, such as the NF-κB signaling cascade, by activating PXR. nih.gov The intricate balance of tryptophan metabolism means that shunting the amino acid down one pathway, such as the kynurenine pathway, necessarily reduces its availability for the indole pathway. nih.gov

Mechanisms of Cellular Uptake and Transport

The entry of tryptophan and its derivatives into cells is a regulated process mediated by specific transporter proteins. Understanding these mechanisms is key to comprehending the biological activity of compounds like this compound.

Characterization of Amino Acid Transporter Systems (e.g., LAT1, System T)

The transport of tryptophan across cell membranes occurs through various amino acid transporter systems. nih.gov The most prominent of these is the L-type amino acid transporter 1 (LAT1), which is part of the ubiquitous System L. nih.gov System L is responsible for the sodium-independent uptake of large neutral amino acids with branched or aromatic side chains, including tryptophan. nih.gov Studies on brain capillary endothelial cells and motor neuron-like cells have demonstrated that LAT1 is the primary transporter for tryptophan in these cell types. nih.gov

Another identified route is System T, although its role in tryptophan transport is less characterized compared to System L. nih.gov In human macrophages, a novel high-affinity transport system has been identified that is highly selective for tryptophan, with an affinity in the nanomolar range (Km < 300 nM), a hundred-fold higher than conventional systems like System L. nih.govpsu.edu This high-affinity system is sodium-independent and its expression is induced during macrophage differentiation. psu.edu

Furthermore, the proton-coupled amino acid transporter PAT1 has been shown to be strongly inhibited by L-tryptophan and its derivatives, such as tryptamine and serotonin. nih.gov However, these compounds act as inhibitors and are not transported by PAT1 themselves. nih.gov

| Transporter System | Key Characteristics | Role in Tryptophan Transport | Reference(s) |

| System L (LAT1) | Sodium-independent; transports large neutral amino acids. | Primary transporter for tryptophan in many cell types, including brain endothelial cells. | nih.govnih.govnih.gov |

| High-Affinity System | Sodium-independent; highly selective for tryptophan (nanomolar affinity). | Allows for efficient tryptophan uptake at very low concentrations in human macrophages. | nih.govpsu.edu |

| System y+L | Transports both neutral and cationic amino acids. | Identified as a significant pathway for tryptophan transport across the placental basal membrane. | nih.gov |

| PAT1 | Proton-coupled amino acid transporter. | Transport function is inhibited by L-tryptophan and its derivatives, but does not transport them. | nih.gov |

Stereospecificity of Transport Processes

Amino acid transport systems often exhibit stereospecificity, favoring one stereoisomer over another. The transport of tryptophan is a clear example of this phenomenon. In studies using brain capillary endothelial (TR-BBB) cell lines, the uptake of radiolabeled L-tryptophan was significantly inhibited by unlabeled L-tryptophan, but to a lesser extent by D-tryptophan. nih.gov This demonstrates a clear preference for the L-isomer by the cellular transport machinery. nih.gov

Similarly, studies focusing on the enzyme tryptophan synthase have noted high stereospecificity in its catalytic activity, particularly with L-tryptophan and L-serine compared to other amino acids. nih.gov While this relates to enzymatic conversion rather than membrane transport, it underscores the general principle of stereoselectivity in biological processes involving tryptophan. The differential interaction of L- and D-isomers with transport proteins is a critical factor in their distinct biological fates and activities.

Modulation of Microbiota-Mediated Tryptophan Metabolism

The gut microbiota plays a profound role in metabolizing dietary tryptophan, producing a host of bioactive compounds that influence host physiology. nih.govnih.govnih.gov Derivatives of tryptophan can, in turn, modulate the metabolic activity and growth of these microbial communities.

Impact on Microbial Indole Derivative Production

Gut microbes directly convert tryptophan into indole and a variety of indole derivatives, such as indole-3-acetic acid (IAA) and indolepropionic acid (IPA). nih.govwikipedia.org The production of these metabolites is highly dependent on the availability of tryptophan. Research on Fusobacterium nucleatum has shown that increasing the concentration of tryptophan in the culture medium leads to a dose-dependent increase in indole production. nih.govresearchgate.net

The composition of the gut microbiota is a determining factor in the profile of tryptophan metabolites produced. For instance, Clostridium sporogenes metabolizes tryptophan into IPA, a potent neuroprotective antioxidant, while Lactobacillus species can produce indole-3-aldehyde (I3A), which influences immune cells via the aryl hydrocarbon receptor (AhR). wikipedia.org The introduction of D-tryptophan derivatives could theoretically alter this metabolic landscape by competing with L-tryptophan for microbial enzymes or by acting as signaling molecules themselves, thereby modulating the production of specific indole derivatives. However, specific studies detailing the impact of this compound on this process are not yet available.

| Microbial Metabolite | Producing Bacteria (Examples) | Biological Activity | Reference(s) |

| Indole | Escherichia coli, Bacteroidetes, Fusobacterium nucleatum | Signaling molecule, triggers GLP-1 secretion, AHR ligand. | nih.govnih.govwikipedia.org |

| Indolepropionic Acid (IPA) | Clostridium sporogenes | Neuroprotective antioxidant, enhances gut barrier function via PXR. | nih.govwikipedia.org |

| Indole-3-Aldehyde (I3A) | Lactobacillus species | Acts on AHR in immune cells, increasing IL-22 production. | wikipedia.org |

| Indole-3-Acetic Acid (IAA) | Lactobacillus reuteri, Lactiplantibacillus plantarum | Can induce immune tolerance. | nih.govfrontiersin.org |

Regulation of Microbial Growth Mechanisms

The availability of tryptophan and its analogs can regulate microbial growth. In many bacteria, such as E. coli, the genes for tryptophan biosynthesis are organized in the trp operon. khanacademy.orgwikipedia.org This operon is subject to negative repressible feedback; when tryptophan levels are high, the amino acid binds to the Trp repressor protein, which then binds to the operator sequence and blocks transcription of the operon. khanacademy.orgwikipedia.org This mechanism ensures that the bacterium does not expend energy synthesizing tryptophan when it is readily available in the environment.

Tryptophan analogs can also influence these regulatory circuits. For example, regulatory mutants of Pseudomonas sp. M. resistant to 5-methyltryptophan were found to excrete tryptophan, indicating a deregulation of the tryptophan biosynthesis pathway. nih.gov Furthermore, tryptophan and its metabolic product, indole, have been shown to influence microbial behaviors such as biofilm formation. In F. nucleatum, both exogenous tryptophan and indole were found to increase biofilm formation, a key aspect of microbial growth and colonization. nih.govresearchgate.net Therefore, D-tryptophan derivatives like this compound could potentially modulate microbial growth by interacting with these regulatory systems or influencing community behaviors like biofilm development.

Structure Activity Relationship Sar and Rational Ligand Design Principles

Systematic Analysis of N-(Phenylmethyl) Moiety Contributions to Biological Activity

The N-(phenylmethyl) group, also known as a benzyl (B1604629) group, plays a pivotal role in the interaction of these compounds with their biological targets. Its orientation, the nature and position of substituents on the phenyl ring, and the characteristics of the linker attaching it to the D-tryptophan core are all critical determinants of activity.

Positional and Substituent Effects on the Phenyl Ring

Table 1: Hypothetical Impact of Phenyl Ring Substituents on Biological Activity

| Substituent | Position | Expected Effect on Activity | Rationale |

| Electron-donating (e.g., -OCH3) | Para | Potential increase or decrease | Can alter hydrogen bonding capacity and electronics. |

| Electron-withdrawing (e.g., -NO2) | Meta | Potential increase or decrease | Can influence electrostatic interactions with the target. |

| Halogen (e.g., -Cl, -F) | Ortho, Para | Potential increase | Can form halogen bonds and increase lipophilicity. |

| Bulky group (e.g., -tBu) | Any | Likely decrease | May cause steric hindrance in the binding pocket. |

Length and Flexibility of the Phenylmethyl Linker

The length and flexibility of the linker connecting the phenyl group to the tryptophan nitrogen are crucial for optimal positioning within a biological target's binding site. Studies on fullerene derivatives with tryptophan and tyrosine have demonstrated that the length of the linker can impact antiviral activity. nih.gov For example, a longer, more flexible linker might allow the phenyl group to access a deeper hydrophobic pocket, while a shorter, more rigid linker could provide a more defined and entropically favorable binding conformation. The introduction of heteroatoms or different hybridization states in the linker can also influence its properties and, consequently, the compound's activity.

Impact of Indole (B1671886) Modifications on Activity Profiles

The indole ring of tryptophan is a key pharmacophoric element, and its modification offers a rich avenue for optimizing the activity of N-(Phenylmethyl)-D-tryptophan analogs. nih.gov These modifications can range from simple substitutions on the ring to more complex alterations of the heterocyclic system itself.

Substitutions on the Indole Ring System

The indole ring is susceptible to electrophilic substitution, primarily at the C3 position, but also at other positions under specific conditions. wikipedia.org The nature and position of these substituents can have a profound effect on biological activity. For instance, the introduction of substituents at various positions of the indole ring in tryptophan analogs has been shown to be critical for their biological function. rsc.org The electronic nature of the substituent is a key factor; electron-donating groups can increase the nucleophilicity of the indole ring, while electron-withdrawing groups have the opposite effect. rsc.org This can influence the compound's reactivity and its interactions with biological targets. The position of the substituent is also critical, as it determines the spatial orientation of the group and its potential to interact with specific residues in a binding pocket. chim.it

Table 2: Effect of Indole Ring Substituents on the Stability of Intermediates in Tryptophan Analog Synthesis

| Substituent Type | Position(s) | Stability of Intermediates |

| Electron-withdrawing (e.g., halo) | 5, 6, 7 | More stable |

| Electron-donating (e.g., methoxy) | 4, 5, 6, 7 | More labile to acid-mediated decomposition |

Data derived from a study on the synthesis of (S)-Trp analogues. rsc.org

Optimization of D-Tryptophan-Containing Peptidomimetics and Analogues

The incorporation of D-tryptophan into peptidomimetics is a common strategy to enhance metabolic stability and modulate biological activity. frontiersin.orgdrugbank.com The optimization of these molecules often involves a multifaceted approach that considers the interplay between the D-tryptophan core, the N-terminal modification (such as the phenylmethyl group), and other structural elements.

Rational design principles for these peptidomimetics include:

Conformational Constraint: Introducing cyclic structures or rigid linkers to lock the molecule into a bioactive conformation. This can be achieved through techniques like C-H activation to form stapled peptides. nih.gov

Bioisosteric Replacement: Substituting parts of the molecule with other chemical groups that have similar physical or chemical properties but may lead to improved activity or pharmacokinetic profiles.

Modulation of Physicochemical Properties: Adjusting lipophilicity, polarity, and hydrogen bonding capacity through strategic substitutions to enhance cell permeability and target engagement.

Research on N-acyl-L-tryptophan benzyl esters as substance P receptor antagonists illustrates the potential of modifying the N-acyl group and the benzyl ester to achieve potent biological activity. nih.govacs.org Similarly, the development of D-tryptophanamide derivatives, such as N(sup alpha)-(N-acetyl-D-phenylalanyl)-D-tryptophanamide, highlights the exploration of peptide-like structures with potential pharmaceutical applications. ontosight.ai

Influence of Adjacent Amino Acid Residues

Research on various peptides has demonstrated that the residues flanking a tryptophan moiety are critical for functions such as membrane protein assembly and signaling. For instance, in the E. coli Tar receptor, the transmembrane signaling domain features a hydrophobic helical core flanked by tryptophan residues, which in turn are positioned near arginine residues. acs.org Mutations of either the tryptophan or the arginine have been shown to affect the signaling mechanism. acs.org This highlights the cooperative effect between tryptophan and charged residues in its vicinity.

Furthermore, studies on the trp repressor have shown that mutations in the tryptophan-binding site, which involves amino acids like threonine and arginine, significantly decrease both tryptophan and operator DNA affinities. nih.gov This underscores the importance of the specific amino acid environment in modulating the binding and activity of tryptophan-containing molecules.

In the context of designing peptides or peptidomimetics incorporating this compound, the choice of adjacent amino acids would be critical. For example, placing it next to residues with bulky side chains could sterically hinder its interaction with a binding pocket, while adjacent charged or polar residues could form beneficial or detrimental electrostatic or hydrogen bonding interactions. The modification of the N-terminal and C-terminal ends of peptides with acyl and amide groups, respectively, can enhance conformational and proteolytic stability. nih.gov

A hypothetical study on dipeptides containing this compound could reveal the following trends, extrapolated from general knowledge of peptide SAR:

| Adjacent Residue (Position X) | Expected Influence on Activity | Rationale |

| Glycine (B1666218) | Increased Flexibility | The small side chain of glycine would impose minimal steric constraints, potentially allowing the this compound moiety to adopt a wider range of conformations to fit a binding site. |

| Alanine (B10760859) | Neutral | The small, non-polar methyl group of alanine is unlikely to have strong interactions but provides a neutral scaffold. |

| Phenylalanine | Potential for π-π Stacking | The aromatic ring of phenylalanine could engage in π-π stacking interactions with the phenyl or indole ring of this compound, potentially stabilizing a specific conformation. |

| Arginine/Lysine | Electrostatic Interactions | The positively charged side chains could form salt bridges with negatively charged residues in a target protein, anchoring the ligand. |

| Aspartic Acid/Glutamic Acid | Electrostatic Interactions/Repulsion | The negatively charged side chains could interact favorably with positive charges on a receptor or cause repulsion if the binding site is negatively charged. |

This table illustrates the hypothetical influence of adjacent amino acid residues on the activity of a peptide containing this compound, based on established principles of peptide chemistry.

Conformational Analysis in SAR Development

Conformational analysis is a cornerstone of SAR development, as the three-dimensional shape of a molecule is what governs its interaction with a biological target. For a flexible molecule like this compound, understanding its preferred conformations is key to designing more rigid and potent analogs.

The key dihedral angles that define the conformation of such molecules are φ (phi), ψ (psi) for the backbone, and χ1 (chi1), χ2 (chi2) for the side chain. The fluorescence decay of tryptophan has been attributed to different rotamers or conformers of its alkyl side chain. nih.gov For this compound, the additional torsional angles associated with the N-benzyl group would further increase its conformational complexity.

Computational studies on N-acetyl-L-tryptophan-N-methylamide have shown that only a subset of the theoretically possible conformations are energetically favorable. conicet.gov.arresearchgate.netresearchgate.net This suggests that this compound also likely adopts a limited set of preferred conformations in solution. Identifying these low-energy conformations is crucial for understanding its bioactive conformation—the specific shape it adopts when bound to its target.

A hypothetical conformational analysis of this compound would likely reveal the following key features:

Side Chain Orientation: The χ1 and χ2 angles would dictate the position of the indole ring relative to the backbone.

N-Phenylmethyl Group Orientation: The orientation of the phenylmethyl group would be a critical determinant of its interaction with a receptor. This group could fold back over the indole ring, extend away from it, or adopt various intermediate positions.

The table below summarizes key dihedral angles and their importance in the conformational analysis of a molecule like this compound.

| Dihedral Angle | Description | Significance in SAR |

| φ (Phi) | Rotation around the N-Cα bond | Defines the backbone conformation and is crucial for fitting into peptide-binding sites. |

| ψ (Psi) | Rotation around the Cα-C' bond | Along with φ, determines the secondary structure propensity in a peptide context. |

| χ1 (Chi1) | Rotation around the Cα-Cβ bond | Controls the orientation of the indole side chain relative to the backbone. |

| χ2 (Chi2) | Rotation around the Cβ-Cγ bond | Further defines the spatial position of the indole ring. |

Understanding the conformational landscape allows for the design of conformationally constrained analogs. By introducing cyclic structures or strategically placed bulky groups, it is possible to lock the molecule into a specific, bioactive conformation, which can lead to increased potency and selectivity.

Theoretical Frameworks for SAR Analysis and Predictive Modeling

To navigate the complex relationship between the structure of this compound and its biological activity, various theoretical frameworks and predictive modeling techniques can be employed. These computational methods allow for the rationalization of existing SAR data and the prediction of the activity of novel, untested compounds.

Pharmacophore Modeling Approaches

Pharmacophore modeling is a powerful tool in rational drug design that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. dovepress.comdergipark.org.tr A pharmacophore model represents the key interaction points, such as hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and charged groups. dergipark.org.tr

For this compound, a pharmacophore model could be developed based on a set of known active analogs (ligand-based) or from the crystal structure of its biological target with a bound ligand (structure-based). dergipark.org.tr Given the lack of extensive public data on this compound, a hypothetical ligand-based pharmacophore model could be constructed using a series of analogs with varying substituents on the phenyl and indole rings.

A plausible pharmacophore for this compound and its analogs might include the following features:

An Aromatic Ring Feature: Corresponding to the indole ring, which can engage in π-π stacking or hydrophobic interactions.

A Second Aromatic/Hydrophobic Feature: Representing the N-phenyl group, which likely contributes to binding through hydrophobic or aromatic interactions.

A Hydrogen Bond Donor: The N-H of the indole ring.

A Hydrogen Bond Acceptor: The carbonyl oxygen of the carboxyl group.

A Negatively Ionizable Feature: The carboxylate group, which can form salt bridges.

The spatial arrangement of these features would be critical for activity. The table below illustrates a hypothetical pharmacophore model for this compound.

| Pharmacophoric Feature | Corresponding Chemical Group | Potential Interaction |

| Aromatic Ring 1 | Indole Ring | π-π Stacking, Hydrophobic Interaction |

| Aromatic Ring 2 | Phenyl Ring of the Benzyl Group | Hydrophobic Interaction, π-π Stacking |

| Hydrogen Bond Donor | Indole N-H | Hydrogen Bonding with an Acceptor on the Receptor |

| Hydrogen Bond Acceptor | Carboxyl Carbonyl Oxygen | Hydrogen Bonding with a Donor on the Receptor |

| Negative Ionizable | Carboxylate (COO-) | Electrostatic Interaction/Salt Bridge |

Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen large virtual compound libraries to identify novel molecules with the potential to be active. nih.gov

Molecular Matched Pair Analysis (MMPA) in Ligand Design

Molecular Matched Pair Analysis (MMPA) is a computational technique used in medicinal chemistry to systematically analyze the effects of small, discrete structural changes on a compound's properties, such as biological activity, solubility, or metabolic stability. MMPA identifies pairs of molecules that differ only by a single, well-defined structural transformation (e.g., the substitution of a hydrogen atom with a chlorine atom). By analyzing a large dataset of such pairs, statistically significant trends can be identified.

While no specific MMPA studies on this compound are publicly available, the principles of MMPA can be applied to its rational design. For example, if a series of analogs were synthesized where the phenyl ring of the N-phenylmethyl group is substituted at the para position with different functional groups, MMPA could be used to quantify the impact of each substitution on biological activity.

A hypothetical MMPA study on a series of this compound analogs might yield the following rules:

| Structural Transformation | Effect on Activity | Interpretation |

| H → Cl (para-position of phenyl ring) | Increase | The chloro group may be filling a small hydrophobic pocket or participating in a favorable halogen bond. |

| H → OCH3 (para-position of phenyl ring) | Decrease | The methoxy (B1213986) group might be too bulky for the binding site or introduce an unfavorable electronic change. |

| Phenyl → Cyclohexyl (on the N-substituent) | Variable | The effect would depend on whether an aromatic interaction or a specific hydrophobic shape is required for binding. |

| D-Tryptophan → L-Tryptophan | Significant Change | The stereochemistry at the alpha-carbon is often critical for biological activity, and changing it would likely have a profound, often detrimental, effect on binding. |

This systematic analysis can guide the design of new analogs by suggesting which structural modifications are most likely to lead to improved properties. MMPA provides a data-driven approach to ligand optimization, complementing the more visually intuitive pharmacophore modeling and conformational analysis.

Computational and Theoretical Investigations of N Phenylmethyl D Tryptophan Systems

Molecular Docking Simulations for Binding Mode Prediction

Molecular docking is a pivotal computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of N-(Phenylmethyl)-D-tryptophan, docking simulations are instrumental in predicting how this ligand might interact with biological targets such as proteins or enzymes.

A variety of ligand-protein docking algorithms are available, each employing different search strategies to explore the conformational space of the ligand within the binding site of a protein. conicet.gov.ar Common algorithms include those based on genetic algorithms, Monte Carlo methods, and fragment-based approaches. For instance, the FlexX-Pharm strategy has been successfully used for docking various tryptophan analogs. nih.gov These algorithms systematically sample different orientations and conformations of the ligand, a process that is crucial for identifying the most plausible binding modes.

Validation of docking protocols is a critical step to ensure the reliability of the predictions. A common validation method is to re-dock a known co-crystallized ligand into its corresponding protein structure. A successful docking protocol should be able to reproduce the experimentally observed binding pose with a low root-mean-square deviation (RMSD). This validation provides confidence in the algorithm's ability to accurately predict the binding mode of novel ligands like this compound.

While specific docking studies on this compound are not widely available in public literature, the methodologies are well-established. For example, studies on similar tryptophan derivatives have utilized software like AutoDock and Molegro Virtual Docker to predict interactions with target proteins. nih.govnih.gov These studies provide a framework for how this compound could be computationally evaluated against various protein targets.

Once a set of potential binding poses is generated by a docking algorithm, scoring functions are employed to rank these poses and estimate the binding affinity between the ligand and the protein. nih.gov Scoring functions are mathematical models that approximate the free energy of binding. They can be broadly categorized into three types: force-field-based, empirical, and knowledge-based.

Force-field-based scoring functions calculate the binding energy by summing up the van der Waals and electrostatic interaction energies.

Empirical scoring functions use a set of weighted energy terms, where the weights are derived from fitting to experimental binding data of a training set of protein-ligand complexes. nih.gov

Knowledge-based scoring functions derive statistical potentials from the analysis of known protein-ligand complex structures.

The choice of scoring function can significantly impact the outcome of a docking study. Therefore, it is often recommended to use multiple scoring functions to achieve a consensus prediction. While specific binding affinity data for this compound from docking studies is not readily found, the principles remain applicable. For instance, docking of various antidepressants against tryptophan 2,3-dioxygenase has utilized scoring functions to identify potent inhibitors, demonstrating the utility of this approach. nih.gov

| Scoring Function Type | General Principle | Representative Examples |

| Force-Field-Based | Summation of non-bonded interaction energies (van der Waals, electrostatics). | AutoDock, DOCK |

| Empirical | Regression-based models with weighted energy terms. | ChemScore, X-Score |

| Knowledge-Based | Statistical potentials derived from known protein-ligand structures. | DrugScore, PMF |

Table 1: Overview of Scoring Function Types in Molecular Docking. This table is a generalized representation and not specific to this compound.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Interaction Dynamics

Molecular dynamics (MD) simulations provide a powerful avenue for studying the time-dependent behavior of molecular systems. researchgate.net By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of each atom over time, offering a detailed view of conformational changes and interaction dynamics.

This compound, like other flexible molecules, can adopt a multitude of conformations in solution. Understanding this conformational landscape is crucial as the biological activity of a molecule is often tied to a specific three-dimensional structure. MD simulations allow for the exploration of these different conformations by simulating the molecule's movement over a period of time. mdpi.com

MD simulations are particularly valuable for studying the dynamic process of a ligand binding to its receptor. chemrxiv.org Unlike static docking, MD can capture the subtle conformational adjustments that both the ligand and the protein undergo during the binding event, often referred to as "induced fit." These simulations can reveal the key interactions that stabilize the complex and the pathways through which binding occurs.

| MD Simulation Application | Information Gained | Relevance to this compound |

| Conformational Analysis | Identification of low-energy conformers, flexibility of different molecular regions. | Predicting the bioactive conformation and understanding its structural dynamics. |

| Ligand-Receptor Dynamics | Stability of binding poses, role of solvent, key protein-ligand interactions over time. | Validating docking results and providing a more realistic model of the binding event. |

Table 2: Applications of Molecular Dynamics Simulations. This table outlines the general utility of MD simulations for studying molecules like this compound.

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, provide a highly accurate description of the electronic structure of molecules. These methods can be used to calculate a wide range of molecular properties, including optimized geometries, reaction energies, and spectroscopic parameters.